molecular formula C8H8N6 B14329441 1-(Diazidomethyl)-4-methylbenzene CAS No. 110840-15-8

1-(Diazidomethyl)-4-methylbenzene

Cat. No.: B14329441
CAS No.: 110840-15-8
M. Wt: 188.19 g/mol
InChI Key: VFHNCUGAMGWFGW-UHFFFAOYSA-N
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Description

1-(Diazidomethyl)-4-methylbenzene is an organic compound characterized by the presence of diazido groups attached to a methylbenzene ring

Preparation Methods

The synthesis of 1-(Diazidomethyl)-4-methylbenzene typically involves the introduction of azido groups to a methylbenzene precursor. One common method is the diazotization of 4-methylbenzylamine followed by azidation. The reaction conditions often require the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Diazidomethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the azido groups to amines.

    Substitution: The azido groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Diazidomethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s azido groups make it useful in bioconjugation techniques, such as click chemistry, for labeling biomolecules.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Diazidomethyl)-4-methylbenzene exerts its effects involves the reactivity of its azido groups. These groups can participate in cycloaddition reactions, forming stable triazole rings. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in biological systems or reacting with other chemicals in industrial processes.

Comparison with Similar Compounds

1-(Diazidomethyl)-4-methylbenzene can be compared with other azido-substituted benzene derivatives, such as 1-(Azidomethyl)-4-methylbenzene and 1-(Diazidomethyl)-2-methylbenzene. Its uniqueness lies in the specific positioning of the azido groups and the methyl group on the benzene ring, which influences its reactivity and applications. Similar compounds include:

  • 1-(Azidomethyl)-4-methylbenzene
  • 1-(Diazidomethyl)-2-methylbenzene
  • 1-(Azidomethyl)-2-methylbenzene

Properties

CAS No.

110840-15-8

Molecular Formula

C8H8N6

Molecular Weight

188.19 g/mol

IUPAC Name

1-(diazidomethyl)-4-methylbenzene

InChI

InChI=1S/C8H8N6/c1-6-2-4-7(5-3-6)8(11-13-9)12-14-10/h2-5,8H,1H3

InChI Key

VFHNCUGAMGWFGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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